molecular formula C23H26N2O4 B2992672 8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one CAS No. 847181-00-4

8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one

Katalognummer B2992672
CAS-Nummer: 847181-00-4
Molekulargewicht: 394.471
InChI-Schlüssel: VOBZFIRTULLBNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one, commonly known as CUDC-305, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It is a member of the chromenone family of compounds and has shown promising results in preclinical studies.

Wirkmechanismus

CUDC-305 inhibits several important cancer pathways, including the PI3K/Akt/mTOR pathway, the EGFR pathway, and the HDAC pathway. It does this by binding to specific proteins involved in these pathways, such as PI3K, Akt, mTOR, EGFR, and HDAC. By inhibiting these pathways, CUDC-305 can prevent cancer cells from growing and dividing, and can also induce cell death in cancer cells.
Biochemical and Physiological Effects:
CUDC-305 has been shown to have several biochemical and physiological effects in cancer cells. It can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis (programmed cell death) in cancer cells. It can also inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). In addition, CUDC-305 has been shown to enhance the activity of other cancer drugs, such as paclitaxel and gemcitabine.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of CUDC-305 is that it has demonstrated potent antitumor activity in a variety of cancer cell lines, making it a promising candidate for further study in animal models and clinical trials. Another advantage is that it has been shown to enhance the activity of other cancer drugs, which could potentially lead to more effective cancer treatments. One limitation of CUDC-305 is that it has not yet been studied extensively in animal models or clinical trials, so its safety and efficacy in humans is not yet known.

Zukünftige Richtungen

There are several future directions for the study of CUDC-305. One direction is to further investigate its safety and efficacy in animal models and clinical trials. Another direction is to study its potential use in combination with other cancer drugs, such as paclitaxel and gemcitabine. Additionally, further research could be done to better understand the mechanisms of action of CUDC-305 and to identify potential biomarkers that could be used to predict its efficacy in individual patients. Finally, research could be done to develop more potent and selective inhibitors of the cancer pathways targeted by CUDC-305.

Synthesemethoden

The synthesis of CUDC-305 involves several steps, starting with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 7-hydroxy-3-(4-methoxyphenyl)chromen-4-one in the presence of triethylamine to form the corresponding ester. The ester is then reduced with lithium aluminum hydride to form the alcohol, which is then reacted with 4-ethylpiperazine in the presence of trifluoroacetic acid to form the final product.

Wissenschaftliche Forschungsanwendungen

CUDC-305 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit several important cancer pathways, including the PI3K/Akt/mTOR pathway, the epidermal growth factor receptor (EGFR) pathway, and the histone deacetylase (HDAC) pathway. In preclinical studies, CUDC-305 has demonstrated potent antitumor activity in a variety of cancer cell lines, including breast, lung, colon, and pancreatic cancer. It has also been shown to enhance the activity of other cancer drugs, such as paclitaxel and gemcitabine.

Eigenschaften

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-3-24-10-12-25(13-11-24)14-19-21(26)9-8-18-22(27)20(15-29-23(18)19)16-4-6-17(28-2)7-5-16/h4-9,15,26H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBZFIRTULLBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.